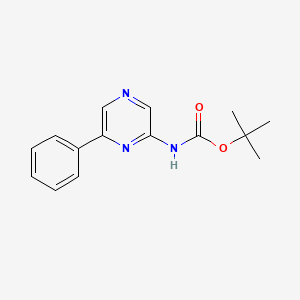

tert-Butyl (6-phenylpyrazin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(6-phenylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-15(2,3)20-14(19)18-13-10-16-9-12(17-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXDULKOBSXSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745349 | |

| Record name | tert-Butyl (6-phenylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242333-56-7 | |

| Record name | tert-Butyl (6-phenylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard BOC Protection Protocol

The patented method employs a coupling agent system consisting of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) to facilitate the reaction between 6-phenylpyrazin-2-amine and (BOC)₂O. Triethylamine (TEA) is used as a base to neutralize the hydrochloric acid generated during the reaction. The general procedure is as follows:

-

Reagents and Stoichiometry :

-

Molar ratio: 6-phenylpyrazin-2-amine : (BOC)₂O : EDCI : HOBT : TEA = 1 : 1.5–2 : 1.5–3 : 0.05–0.1 : 1.5–3.

-

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), methanol, or 1,4-dioxane.

-

-

Reaction Conditions :

-

Temperature: Room temperature (20–25°C).

-

Duration: 0.5–2 hours under vigorous stirring.

-

Monitoring: Thin-layer chromatography (TLC) to track amine consumption.

-

-

Workup :

Table 1: Optimal Reaction Conditions for BOC Protection

| Parameter | Optimal Value |

|---|---|

| Solvent | THF or DCM |

| Catalyst System | EDCI/HOBT/TEA |

| Molar Ratio (Amine:BOC) | 1:1.8 |

| Reaction Time | 1 hour |

| Yield | 85–90% |

Mechanistic Insights into the BOC Protection Reaction

The reaction proceeds via activation of (BOC)₂O by EDCI, forming an O-acylisourea intermediate. HOBT acts as a nucleophilic catalyst, stabilizing the intermediate and preventing side reactions such as N-acylurea formation. TEA ensures deprotonation of the pyrazine amine, enhancing its nucleophilicity. The mechanism can be summarized as:

-

Activation Phase :

-

Aminolysis :

This pathway minimizes undesired di-BOC substitution, a common issue in traditional methods using 4-dimethylaminopyridine (DMAP).

Comparative Analysis of Solvent Systems

The choice of solvent significantly impacts reaction efficiency and selectivity. Data from the patent indicates:

-

THF : Provides optimal solubility for both amine and (BOC)₂O, achieving 90% yield.

-

DCM : Yields 85–88% but requires longer reaction times (1.5–2 hours).

-

Methanol : Leads to partial decomposition of EDCI, reducing yield to 70–75%.

-

1,4-Dioxane : Comparable to THF but with higher environmental toxicity.

Scalability and Industrial Applicability

The protocol demonstrates excellent scalability, with gram-scale reactions maintaining yields above 85%. Key considerations for industrial adaptation include:

-

Cost Efficiency : EDCI and HOBT are reusable after extraction, lowering reagent costs.

-

Safety : Room-temperature conditions mitigate thermal hazards.

-

Purification : Column chromatography remains the primary purification method, though recrystallization in ethyl acetate/hexane mixtures offers a viable alternative.

Challenges and Limitations

While the EDCI/HOBT system excels in selectivity, it faces limitations:

-

Moisture Sensitivity : EDCI degrades in the presence of water, necessitating anhydrous conditions.

-

Byproduct Formation : Traces of EDCI-derived urea require careful washing.

-

Substrate Scope : Electron-withdrawing groups on the pyrazine ring may necessitate higher catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-phenylpyrazin-2-yl)carbamate undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the tert-butyl carbamate protecting group can be achieved using strong acids such as trifluoroacetic acid (TFA) or by heating.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the tert-butyl carbamate group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

tert-Butyl (6-phenylpyrazin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-phenylpyrazin-2-yl)carbamate involves the formation of a stable carbamate protecting group on the amine. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The protecting group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between tert-Butyl (6-phenylpyrazin-2-yl)carbamate and related compounds:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) enhance stability but reduce reactivity, while amino or methoxy groups increase solubility and binding affinity .

- Molecular Weight: Bulkier substituents (e.g., phenyl, fused rings) significantly increase molecular weight, affecting pharmacokinetic properties like absorption and distribution .

Biological Activity

Tert-butyl (6-phenylpyrazin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant pharmacological properties.

Chemical Structure

The compound can be represented by the following structure:

This structure consists of a tert-butyl group attached to a carbamate functional group, linked to a phenylpyrazine moiety. The presence of these functional groups is crucial for its biological activity.

This compound has been shown to interact with various biological pathways:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has demonstrated the ability to inhibit specific PTPs, which are critical in regulating signaling pathways involved in cell growth and differentiation. This inhibition can lead to altered cellular responses in cancer cells, promoting apoptosis or inhibiting proliferation .

- Impact on MAPK Pathway : By interfering with the MAPK signaling pathway, which is often dysregulated in cancer, this compound may reduce the growth and survival of tumor cells. Studies have shown that compounds targeting this pathway can effectively suppress oncogenic signaling .

Biological Activity in Cancer Models

Research has highlighted the efficacy of this compound across various cancer cell lines:

Table 1: Summary of Biological Activity in Cancer Cell Lines

The data indicate that even low concentrations of the compound can significantly affect cell viability, suggesting potent anti-cancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound induces apoptosis in cancer cells through caspase activation and mitochondrial dysfunction. Specifically, flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptosis .

- Animal Models : In vivo studies using xenograft models showed that administration of this compound led to significant tumor regression compared to control groups. The compound's effectiveness was attributed to its ability to modulate immune responses and enhance anti-tumor activity through T-cell activation .

- Combination Therapies : Research also explored the potential of combining this compound with other therapeutic agents, such as immune checkpoint inhibitors. Preliminary results indicated synergistic effects, enhancing overall efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl (6-phenylpyrazin-2-yl)carbamate, and how can reaction conditions be optimized to minimize side products?

- Methodology :

- Stepwise Functionalization : Use a Boc-protection strategy, as exemplified in analogous carbamate syntheses (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate, CAS 1799420-92-0) . Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1.2–1.5 equivalents of Boc-anhydride) to suppress competing acylation or overalkylation.

- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling pyrazine intermediates with phenylboronic acids, ensuring inert atmosphere (N₂/Ar) to prevent catalyst deactivation .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (CH₂Cl₂/hexane) to isolate the product with >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Analytical Workflow :

- NMR : Assign peaks using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆), focusing on diagnostic signals: Boc tert-butyl (~1.4 ppm, singlet) and pyrazine aromatic protons (~8.5–9.0 ppm) .

- X-Ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation (CHCl₃/MeOH) and refine structures using SHELXL (space group determination, R-factor <5%) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (positive mode), targeting [M+H]⁺ or [M+Na]⁺ adducts.

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

- Stability Protocol :

- Temperature : Store at 2–8°C in a refrigerated, airtight container to prevent hydrolysis of the Boc group .

- Light Sensitivity : Protect from UV exposure using amber glass vials.

- Incompatibilities : Avoid strong acids/bases (risk of deprotection) and oxidizing agents (risk of N-oxide formation) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the pyrazine ring) be resolved during structural refinement?

- Advanced Refinement Techniques :

- Disorder Modeling : Use SHELXL’s PART and AFIX commands to model positional disorder, applying isotropic displacement parameters for minor occupancy sites .

- Twinned Data : For twinned crystals (common in phenyl-substituted heterocycles), apply HKLF5 in SHELXL and validate with ROTAX/ORTEP-3 .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and ensure compliance with IUCr standards.

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Mechanistic Analysis :

- Oxidative Addition : The pyrazine ring’s electron-deficient nature facilitates oxidative addition of aryl halides to Pd(0), forming Pd(II) intermediates.

- Transmetallation : Phenylboronic acids transfer the aryl group to Pd(II), with rate-limiting steps influenced by steric hindrance from the Boc group .

- Computational Support : Validate using DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for key steps.

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Troubleshooting Workflow :

- Solvent Effects : Recalculate shifts using PCM models (e.g., Gaussian09) to account for CDCl₃ polarity .

- Conformational Sampling : Perform MD simulations (e.g., AMBER) to identify dominant rotamers influencing shift deviations.

- Paramagnetic Impurities : Filter samples through celite or Chelex resin to remove trace metals causing peak broadening.

Contradiction Analysis

Q. How to reconcile conflicting decomposition products reported under thermal stress (e.g., CO vs. NOₓ release)?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.